molecular formula C22H22N4O4 B11142478 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11142478
M. Wt: 406.4 g/mol
InChI Key: SOIIMZMNPHLLAN-UHFFFAOYSA-N
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Description

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both phthalazinone and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes the formation of the phthalazinone core followed by the introduction of the indole moiety through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
  • Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate

Uniqueness

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to its combination of phthalazinone and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(2-indol-1-ylethyl)acetamide

InChI

InChI=1S/C22H22N4O4/c1-29-18-8-7-16-13-24-26(22(28)20(16)21(18)30-2)14-19(27)23-10-12-25-11-9-15-5-3-4-6-17(15)25/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,27)

InChI Key

SOIIMZMNPHLLAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=CC=CC=C43)OC

Origin of Product

United States

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